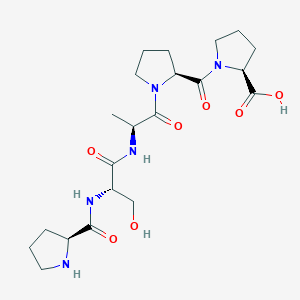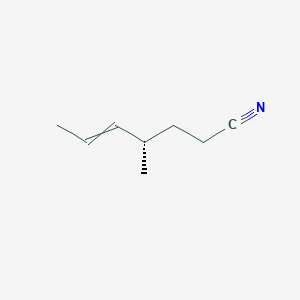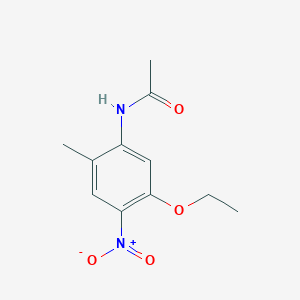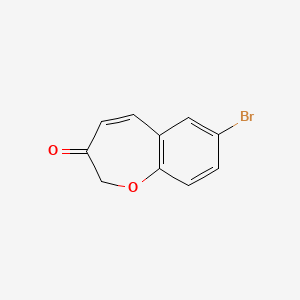
1-Benzoxepin-3(2H)-one, 7-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoxepin-3(2H)-one, 7-bromo- is a brominated derivative of benzoxepin, a heterocyclic compound containing both oxygen and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-3(2H)-one, 7-bromo- typically involves the bromination of benzoxepin derivatives. One common method is the electrophilic bromination of 1-Benzoxepin-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1-Benzoxepin-3(2H)-one, 7-bromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzoxepin-3(2H)-one, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxepin derivatives.
Substitution: Formation of substituted benzoxepin derivatives with various functional groups.
Applications De Recherche Scientifique
1-Benzoxepin-3(2H)-one, 7-bromo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Benzoxepin-3(2H)-one, 7-bromo- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzoxepin-3(2H)-one: The non-brominated parent compound.
1-Benzoxepin-3(2H)-one, 7-chloro-: A chlorinated derivative with similar properties.
1-Benzoxepin-3(2H)-one, 7-fluoro-: A fluorinated derivative with distinct electronic properties.
Uniqueness
1-Benzoxepin-3(2H)-one, 7-bromo- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can affect the compound’s biological activity, potentially leading to improved therapeutic properties.
Propriétés
Numéro CAS |
381220-95-7 |
|---|---|
Formule moléculaire |
C10H7BrO2 |
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
7-bromo-1-benzoxepin-3-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-2-4-10-7(5-8)1-3-9(12)6-13-10/h1-5H,6H2 |
Clé InChI |
ZDKSNWRHRPFJFM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=CC2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)

![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
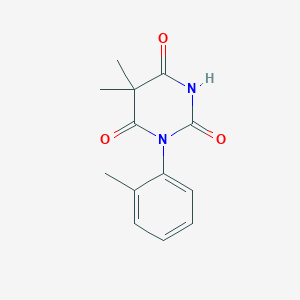
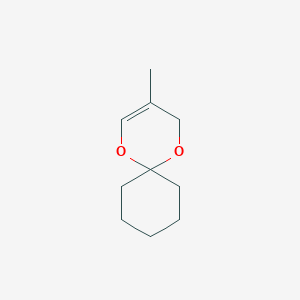
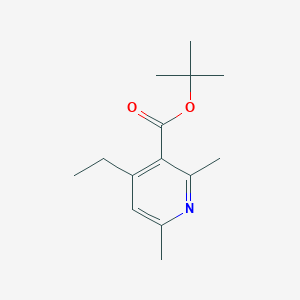
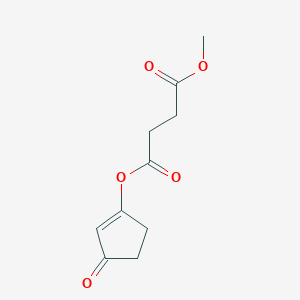
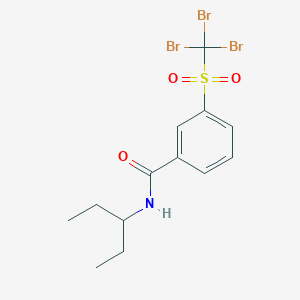
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

